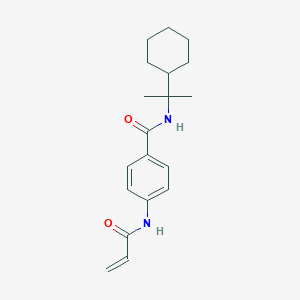
2-(3,4-Dihydroxybenzoyloxy)ethyl 3,4-dihydroxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dihydroxybenzoyloxy)ethyl 3,4-dihydroxybenzoate is a chemical compound known for its antioxidant properties. It is derived from the esterification of 3,4-dihydroxybenzoic acid with ethanol. This compound can be found naturally in the seed coats of peanuts and in certain types of wine .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydroxybenzoyloxy)ethyl 3,4-dihydroxybenzoate involves the esterification of 3,4-dihydroxybenzoic acid with ethanol. The process typically includes the following steps :
Reactants: 15.4g (0.1mol) of 3,4-dihydroxybenzoic acid and 200mL of anhydrous ethanol.
Catalyst: Slowly add 5mL of concentrated sulfuric acid (98%).
Reaction: Heat the mixture under reflux conditions while stirring continuously.
Purification: After the reaction is complete, remove 80% of the solvent under reduced pressure. Dilute the residue with 30mL of ethyl acetate and 25mL of water. Extract the aqueous layer with 300mL of ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and saturated brine. Dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the product with a yield of 86.8%.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction .
化学反应分析
Types of Reactions
2-(3,4-Dihydroxybenzoyloxy)ethyl 3,4-dihydroxybenzoate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced esters.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
2-(3,4-Dihydroxybenzoyloxy)ethyl 3,4-dihydroxybenzoate has a wide range of applications in scientific research :
Chemistry: Used as an antioxidant in various chemical reactions.
Biology: Acts as a prolyl-hydroxylase inhibitor, which can induce autophagy and apoptosis in cells.
Medicine: Investigated for its potential in protecting myocardial cells by activating nitric oxide synthase and generating mitochondrial reactive oxygen species.
Industry: Used as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.
作用机制
The compound exerts its effects primarily through the inhibition of prolyl-hydroxylase, leading to the activation of nitric oxide synthase and the generation of mitochondrial reactive oxygen species . This mechanism is crucial for its role in inducing autophagy and apoptosis in cells, as well as protecting myocardial cells.
相似化合物的比较
Similar Compounds
Ethyl 3,4-dihydroxybenzoate:
2-(3,4-Dihydroxybenzoyloxy)-4,6-dihydroxybenzoic acid: Another compound with similar antioxidant properties and biological activities.
Uniqueness
2-(3,4-Dihydroxybenzoyloxy)ethyl 3,4-dihydroxybenzoate is unique due to its dual role in inducing autophagy and apoptosis while also protecting myocardial cells. This dual functionality makes it a valuable compound in both biological research and potential therapeutic applications .
属性
IUPAC Name |
2-(3,4-dihydroxybenzoyl)oxyethyl 3,4-dihydroxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O8/c17-11-3-1-9(7-13(11)19)15(21)23-5-6-24-16(22)10-2-4-12(18)14(20)8-10/h1-4,7-8,17-20H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYREZLDCMGOQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)OCCOC(=O)C2=CC(=C(C=C2)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(1,3-benzoxazol-2-yl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B2969645.png)
![N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-3-METHANESULFONYLBENZAMIDE HYDROCHLORIDE](/img/structure/B2969646.png)
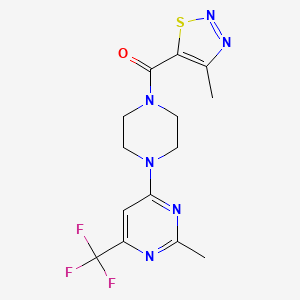
![N-(3,4-dimethoxyphenyl)-2-((4-oxo-3-(3-(piperidin-1-yl)propyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2969651.png)
![(3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B2969653.png)
![(3,4-dimethoxyphenyl)[6-fluoro-4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2969655.png)
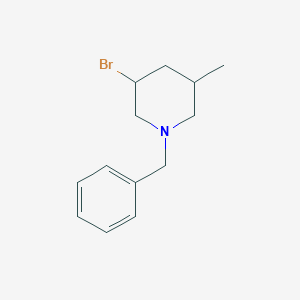
![1-phenyl-3-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea](/img/structure/B2969658.png)
![4-[(2-Hydroxybenzyl)amino]benzonitrile](/img/structure/B2969660.png)
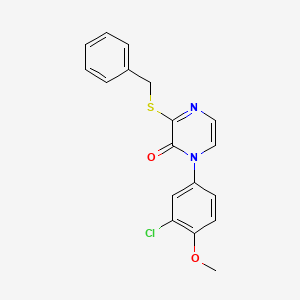
![[3-(4-Fluorophenyl)oxetan-3-YL]methanamine](/img/structure/B2969663.png)
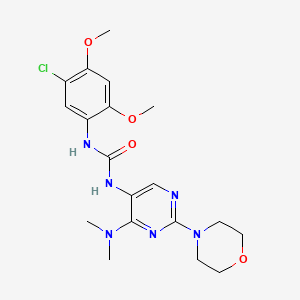
![3-{1-[2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione](/img/structure/B2969666.png)
